molecular formula C13H24N2O2 B1532377 Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate CAS No. 887588-04-7

Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate

Cat. No.: B1532377
CAS No.: 887588-04-7
M. Wt: 240.34 g/mol
InChI Key: NCKAETPZBCKKQX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is a chemical compound with the empirical formula C13H24N2O2 . It has a molecular weight of 240.34 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate derivatives have been synthesized and evaluated for their antibacterial activities. For instance, fluoronaphthyridines incorporating cycloalkylamino groups, including cyclopropylamino, have shown promise as antibacterial agents, with specific compounds demonstrating improved therapeutic potential (Bouzard et al., 1992). Additionally, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate illustrates the compound's role as a scaffold for developing substituted piperidines, highlighting its versatility in drug design (Harmsen et al., 2011).

Chemical Space Exploration

Compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrate the chemical space complementary to piperidine ring systems. Such derivatives provide a convenient entry point to novel compounds with potential for therapeutic applications (Meyers et al., 2009). This underscores the importance of this compound and its analogs in accessing new chemical territories for drug discovery.

Intermediate for Anticancer Drugs

The tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs, illustrating the compound's critical role in the synthesis of therapeutics targeting cancer. A rapid and high-yield synthetic method emphasizes its value in pharmaceutical manufacturing (Zhang et al., 2018).

Biologically Active Compound Synthesis

The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate exemplifies the creation of intermediates for biologically active compounds, including crizotinib, a therapeutic agent. This highlights the compound's utility in synthesizing intermediates for drugs with significant biological activities (Kong et al., 2016).

Properties

IUPAC Name

tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKAETPZBCKKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679044
Record name tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-04-7
Record name 1,1-Dimethylethyl 3-(cyclopropylamino)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887588-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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